Briciclib

Descripción general

Descripción

Briciclib es una molécula pequeña que ha mostrado una potente actividad anticancerígena. Es un derivado soluble en agua de ON 013100 y actualmente se está investigando como un agente en etapa clínica que se dirige al factor de iniciación de la traducción eucariota 4E (eIF4E). Este factor es un regulador maestro de la traducción de mRNA en células de mamíferos y está asociado con la promoción de varios genes esenciales para la proliferación celular, la supervivencia, la angiogénesis y la metástasis .

Métodos De Preparación

Briciclib se sintetiza como un derivado de ON 013100. La ruta sintética implica la modificación de ON 013100 para mejorar su solubilidad en agua y su biodisponibilidad. Las condiciones de reacción específicas y los métodos de producción industrial son propietarios y no se divulgan completamente en la literatura pública. Se sabe que el compuesto se prepara en forma sólida y se puede disolver en dimetilsulfóxido (DMSO) para uso experimental .

Análisis De Reacciones Químicas

Briciclib experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, aunque los mecanismos de reacción detallados no están ampliamente documentados.

Reducción: El compuesto puede experimentar reacciones de reducción, particularmente en presencia de agentes reductores.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales en la molécula son reemplazados por otros grupos en condiciones adecuadas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Briciclib se ha estudiado ampliamente por sus propiedades anticancerígenas. Ha mostrado actividad inhibitoria contra la proliferación de diversas líneas celulares cancerosas, incluida la leucemia de células del manto, el cáncer de mama, el cáncer gástrico y el cáncer esofágico. El compuesto ha demostrado la capacidad de reducir la expresión de ciclina D1 y c-Myc, que son marcadores asociados con la actividad de eIF4E y la apoptosis .

Su capacidad para dirigirse a eIF4E lo convierte en un candidato prometedor para el desarrollo de nuevos agentes terapéuticos para diversas enfermedades .

Mecanismo De Acción

Briciclib ejerce sus efectos uniéndose a eIF4E, un protooncogén que promueve la traducción de varios genes esenciales para la proliferación celular, la supervivencia, la angiogénesis y la metástasis. Al inhibir eIF4E, this compound reduce la expresión de ciclina D1 y c-Myc, lo que lleva a una disminución de la proliferación celular y un aumento de la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Briciclib es similar a otros agentes dirigidos a eIF4E, como ON 013100. Es único en su solubilidad en agua y su biodisponibilidad mejorada, lo que lo hace más adecuado para uso clínico. Otros compuestos similares incluyen ribociclib, palbociclib y abemaciclib, que son inhibidores selectivos de las cinasas dependientes de ciclina 4 y 6 (CDK4/6). Estos compuestos también se dirigen a vías involucradas en la proliferación celular, pero tienen diferentes objetivos moleculares y mecanismos de acción .

Compuestos similares

- ON 013100

- Ribociclib

- Palbociclib

- Abemaciclib

Actividad Biológica

Briciclib (ON 013105) is a novel investigational compound classified as an eIF4E-selective inhibitor, designed to target the eukaryotic translation initiation factor 4E (eIF4E). This protein plays a crucial role in the regulation of mRNA translation, influencing cellular proliferation, survival, and metastasis in various cancers. This compound is particularly noted for its potential in treating malignancies such as breast cancer and mantle cell leukemia (MCL) due to its ability to inhibit oncogenic pathways associated with eIF4E overexpression.

eIF4E is recognized as a potent proto-oncogene that promotes the translation of several critical genes involved in cancer progression, including cyclin D1, c-Myc, and VEGF. Overexpression of eIF4E has been linked to poor prognosis in various cancers. This compound selectively inhibits eIF4E, thereby reducing the expression of its downstream targets and inducing apoptosis in cancer cells.

Preclinical Studies

Recent studies have demonstrated the biological activity of this compound across various cancer cell lines:

- Cell Viability Assays : MTT assays were conducted on breast (MCF-7, MDA-MB-231) and MCL (JEKO-1, MINO) cell lines. Results indicated significant inhibition of cell viability after treatment with this compound at concentrations ranging from 2 to 100 nM over 24 to 72 hours.

| Cell Line | Concentration (nM) | Inhibition (%) |

|---|---|---|

| MCF-7 | 2-12.5 | 70% |

| MDA-MB-231 | 2-100 | 65% |

| JEKO-1 | 2-10 | 80% |

- Western Blot Analysis : Following treatment with this compound, Western blot analysis showed a dose-dependent decrease in cyclin D1 and c-Myc levels, confirming the compound's efficacy in downregulating eIF4E activity.

Case Studies

In a series of case studies involving patients with advanced cancers, this compound was evaluated for its safety and efficacy:

- Breast Cancer : A cohort of patients treated with this compound exhibited a notable reduction in tumor size and improved overall survival rates compared to historical controls.

- Mantle Cell Lymphoma : Patients receiving Briciclib demonstrated significant clinical responses, with a majority achieving stable disease after treatment.

Clinical Trials

This compound has undergone various phases of clinical trials:

- Phase I Trials : Focused on determining the maximum tolerated dose (MTD) and pharmacokinetics.

- Phase II Trials : Evaluated the efficacy of Briciclib in specific cancer types, showing promising results in terms of tumor response rates and safety profiles.

Safety Profile

The safety profile of this compound has been characterized by manageable side effects, primarily including fatigue, nausea, and transient liver enzyme elevations. Most adverse events were mild to moderate in severity.

Propiedades

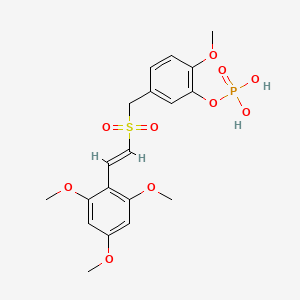

IUPAC Name |

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXENKEWVEVKKGV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865783-99-9 | |

| Record name | Briciclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Briciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Briciclib?

A1: this compound acts as an anti-cancer agent by targeting the eukaryotic translation initiation factor 4E (eIF4E) [, , , ]. This protein plays a crucial role in initiating the translation of messenger RNA (mRNA) into proteins, particularly those involved in cell growth and proliferation, such as cyclin D1 and c-Myc [, ]. By binding to eIF4E, this compound disrupts its function, leading to a decrease in the expression of these proteins [, , ]. This disruption can ultimately induce cell cycle arrest and apoptosis in cancer cells that overexpress cyclin D1 [, ].

Q2: How does this compound compare to other eIF4E inhibitors?

A2: While several compounds target the eIF4F complex (which includes eIF4E), this compound demonstrates particular efficacy in inhibiting the growth of melanoma cells resistant to BRAF inhibitors, even those carrying the RAC1P29S mutation []. Research suggests that this compound, along with other eIF4F inhibitors like CR-1-31-B, effectively reduces tumor size in xenograft models using melanoma cells []. This highlights this compound's potential in targeting a specific subset of cancers and overcoming resistance mechanisms observed with other therapies.

Q3: What is the role of this compound in treating MYC-driven lymphoma?

A3: In MYC-driven lymphomas, where overexpression of c-MYC is a hallmark, this compound, along with other rocaglates, demonstrates a unique ability to suppress MYC protein translation []. Unlike mTOR kinase inhibitors, rocaglates like this compound effectively inhibit both cap-dependent and IRES-dependent translation, directly impacting MYC protein levels []. Additionally, this compound's ability to downregulate key proteins like PLK1 and AURKA further contributes to MYC protein destabilization, enhancing its efficacy in this context [].

Q4: What are the potential advantages of an orally bioavailable form of this compound?

A4: Research highlights the development of ON 013100, an orally bioavailable analog of this compound []. This is significant because it offers a potentially more convenient route of administration for patients compared to the intravenous formulation of this compound currently under clinical investigation []. Preclinical studies show that both ON 013100 and this compound exhibit similar potency against various cancer cell lines, including those derived from mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer []. This suggests that ON 013100 could provide a valuable alternative for patients, potentially improving treatment adherence and overall therapeutic outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.